4-Fluoro-3-methylpyridin-2-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-methyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-4-5(7)2-3-8-6(4)9/h2-3H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAKHMOSUNJSGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CNC1=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227579-44-3 | |
| Record name | 4-fluoro-3-methylpyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Routes for 4 Fluoro 3 Methylpyridin 2 Ol
Established Synthetic Pathways to 4-Fluoro-3-methylpyridin-2-OL
Established methods for synthesizing this compound primarily rely on two strategic approaches: the functionalization of an existing pyridine (B92270) core and the construction of the fluorinated pyridinol ring through cyclization reactions.
The functionalization of a pre-formed pyridine ring is a common strategy for introducing the necessary fluoro and hydroxyl groups. This can be achieved through a sequence of reactions, often involving halogenation, nitration, and subsequent substitution.
One plausible, though not explicitly detailed for this specific isomer, pathway involves the direct fluorination of a corresponding methylpyridin-2-ol precursor. evitachem.com However, controlling regioselectivity in direct fluorination can be challenging. A more controlled approach often involves the introduction of other functional groups that can be later converted to the desired fluoro and hydroxyl moieties. For instance, a borylation reaction of a fluorinated methylpyridine followed by hydrolysis can yield the target pyridinol. evitachem.com
Another general strategy involves the nitration of a pyridine derivative, followed by nucleophilic aromatic substitution to introduce the fluorine atom. nih.govscispace.com The nitro group, being a strong electron-withdrawing group, activates the ring towards nucleophilic attack, facilitating the displacement by a fluoride (B91410) source like cesium fluoride (CsF). nih.gov The resulting fluorinated nitro-pyridine can then be further manipulated to introduce the hydroxyl group.
A summary of potential precursors and their transformations is presented in the table below.
| Starting Material | Key Transformation | Reagents | Product |
| 3-Methylpyridin-2-ol | Direct Fluorination | Electrophilic Fluorinating Agent | This compound |
| 4-Halo-3-methylpyridin-2-amine | Diazotization followed by hydroxylation & fluorination | NaNO₂, H₂O, HF | This compound |
| 4-Nitro-3-methylpyridine | Nucleophilic Aromatic Substitution & Reduction/Hydroxylation | Fluoride Source, Reducing Agent | This compound |
This table represents generalized pathways inspired by pyridine chemistry; specific conditions for this compound may vary.
Constructing the pyridinol ring from acyclic precursors offers an alternative and sometimes more regioselective route. These methods involve the condensation of smaller, functionalized building blocks to form the heterocyclic core.
One such approach could involve the cyclization of a suitably substituted acyclic precursor containing the required carbon and nitrogen backbone, along with the fluorine atom. For example, a reaction analogous to the Hantzsch pyridine synthesis could be envisioned, using a fluorinated β-ketoester or a related compound.
Another strategy involves the photocyclization of enaminones. acs.org While not directly reported for this compound, this method allows for the formation of complex hydrocarbazolones from N-aryl-β-enaminones through a [6π] photocyclization, suggesting its potential applicability in forming substituted pyridinone systems. acs.org
Furthermore, intramolecular cyclization of alkynylheteroaromatic substrates bearing a tethered cyano group has been shown to produce fused pyridoheterocycles. nih.gov This type of reaction, proceeding through a tetradehydro-Diels–Alder mechanism, demonstrates the utility of cyclization in constructing pyridine rings. nih.gov
| Acyclic Precursors | Cyclization Strategy | Key Features |
| Fluorinated 1,5-dicarbonyl compound & ammonia (B1221849) source | Condensation/Dehydration | Forms the pyridine ring in one step. |
| Fluorinated β-enaminone & a suitable reaction partner | [4+2] Cycloaddition | Offers control over substituent placement. |
| Alkynylheteroaromatic with a cyano group | Intramolecular Cyclization | Leads to fused pyridine ring systems. nih.gov |
This table illustrates general cyclization strategies that could be adapted for the synthesis of this compound.
Novel and Advanced Synthetic Approaches
Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for constructing complex molecules like this compound. These approaches often offer higher yields, better selectivity, and milder reaction conditions.
Cascade reactions, where multiple bond-forming events occur in a single pot, represent a highly efficient synthetic strategy. The use of fluoroallylic alcohols in such cascades has emerged as a powerful tool for the synthesis of fluorinated compounds. While a direct synthesis of this compound using this method is not explicitly documented, the principles of cascade reactions involving fluoroallylic alcohols are applicable. rsc.orgnih.gov For example, a palladium-catalyzed cascade reaction of isocyanides with enaminones has been developed for the synthesis of 4-aminoquinoline (B48711) derivatives, showcasing the potential of cascade processes in building nitrogen-containing heterocycles. researchgate.net
Chemoselectivity, the ability to react with one functional group in the presence of others, is crucial in the synthesis of polysubstituted molecules. Advanced methods for the chemoselective functionalization of pyridine rings have been developed, which could be applied to the synthesis of this compound. uiowa.edu For instance, the chemoselective synthesis of azaarene-equipped CF3-tertiary alcohols has been achieved under metal-free conditions, demonstrating high selectivity in the reaction of α,β-unsaturated trifluoromethyl ketones with azaarenes. nih.govacs.orgacs.org This highlights the potential for selectively modifying a pyridine ring at a specific position without affecting other functional groups.
The use of fluorosulfates as leaving groups in cross-coupling reactions has also demonstrated remarkable chemoselectivity, allowing for the sequential and selective synthesis of polysubstituted pyridines. nih.gov
Nucleophilic aromatic substitution (SNA) is a fundamental reaction in aromatic chemistry and a key strategy for introducing fluorine into a pyridine ring. walisongo.ac.idlibretexts.org The reaction typically requires an electron-withdrawing group positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. libretexts.org In the context of synthesizing this compound, a precursor with a good leaving group (e.g., a nitro or chloro group) at the 4-position of the pyridine ring could be reacted with a fluoride source. nih.govscispace.com The success of this reaction is highly dependent on the nature of the substrate, the nucleophile, and the reaction conditions. nih.govscispace.comnih.gov For example, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion via nucleophilic aromatic substitution. nih.govscispace.comnih.gov
| Advanced Synthetic Approach | Key Features | Potential Application for this compound |
| Cascade Reactions with Fluoroallylic Alcohols | One-pot synthesis, high atom economy. | A multi-step sequence to build the fluorinated pyridinol ring could be condensed into a single operation. |
| Chemoselective Functionalization | High selectivity for specific functional groups. | Allows for the precise introduction of the fluoro and hydroxyl groups onto a pre-existing methylpyridine scaffold. |
| Nucleophilic Aromatic Substitution | Direct introduction of fluorine. | A 4-substituted-3-methylpyridin-2-ol precursor could undergo SNAr with a fluoride source. |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. This involves using safer solvents, reducing energy consumption, and maximizing the incorporation of reactant atoms into the final product.
Solvent-free and energy-efficient synthetic methods represent a significant advancement in green chemistry. Techniques like ball milling or grinding reactions under solvent-free conditions have been successfully applied to various organic syntheses, including the formation of heterocyclic compounds rsc.orgorganic-chemistry.orgjacsdirectory.com. These methods reduce waste from solvents and can often be performed at room temperature, lowering energy consumption jacsdirectory.com.
Another energy-efficient approach involves photochemical reactions. For example, a metal-free method for the C3-selective hydroxylation of pyridines has been developed using photochemical valence isomerization of pyridine N-oxides acs.orgthieme-connect.denih.gov. This approach, driven by UV light, offers a pathway to pyridinols with operational simplicity acs.orgthieme-connect.de. While not directly reported for this compound, applying such a photochemical strategy to a corresponding 4-fluoro-3-methylpyridine (B1302952) N-oxide could provide an energy-efficient route.
Table 1: Potential Green Synthetic Approaches
| Method | Description | Potential Advantages | Relevant Analogy |
|---|---|---|---|
| Mechanochemistry (Ball Milling) | Reacting solid precursors under mechanical force without a bulk solvent. | Reduces solvent waste, can lower reaction times and energy input. | Solvent-free synthesis of chalcones and thiazoles organic-chemistry.orgjacsdirectory.com. |
| Photochemical Hydroxylation | UV light-induced valence isomerization of a pyridine N-oxide precursor to introduce a hydroxyl group. | Metal-free, energy-efficient, and can offer high regioselectivity. | C3-hydroxylation of various substituted pyridine N-oxides acs.orgthieme-connect.de. |
| Catalysis in Green Solvents | Using water or other environmentally benign solvents with an appropriate catalyst. | Avoids hazardous organic solvents, simplifies product isolation. | Copper-catalyzed reactions in aqueous media for pyridone synthesis organic-chemistry.org. |
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the desired product um-palembang.ac.idgoogle.com. Rearrangement and addition reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts.
A synthesis designed for high atom economy would maximize the incorporation of atoms from starting materials into the this compound structure. For instance, a hypothetical cycloaddition approach to build the pyridone ring would be highly atom-economical. A reported regioselective synthesis of 4-fluoro-2-pyridones uses an alkenyl C-H annulation with 1-alkynyl triazenes, which serves as a surrogate for unstable fluoroalkynes, followed by treatment with HF-pyridine researchgate.netresearchgate.net. This multi-step, one-pot process demonstrates a sophisticated approach to constructing the fluoropyridone core with good control over atom arrangement researchgate.netresearchgate.net.
Furthermore, utilizing catalytic reagents instead of stoichiometric ones is crucial for waste reduction um-palembang.ac.id. The photochemical hydroxylation of pyridine N-oxides is an excellent example, as it avoids heavy metal oxidants and generates minimal waste thieme-connect.de.
Derivatization and Analog Synthesis from this compound Scaffold
The this compound scaffold contains multiple reactive sites, making it a versatile building block for creating a library of substituted pyridine derivatives. The interplay between the hydroxyl group, the fluorine atom, and the pyridine ring dictates its reactivity.
The pyridin-2-ol core is known to act as an ambident nucleophile, with potential for reaction at either the exocyclic oxygen or the ring nitrogen researchgate.net. The outcome of a reaction is often dependent on the reaction conditions (e.g., solvent, base) and the nature of the electrophile.
O-Alkylation/Acylation: Reaction at the oxygen atom is common, leading to the formation of ethers and esters. Hard electrophiles, under basic conditions, typically favor reaction at the more electronegative oxygen atom.
N-Alkylation/Acylation: Softer electrophiles and different reaction conditions can promote reaction at the ring nitrogen, yielding N-substituted 4-fluoro-3-methyl-2-pyridones. The synthesis of N-difluoromethylated pyridones has been achieved using reagents like ethyl bromodifluoroacetate, demonstrating N-functionalization rsc.org.
The fluorine atom at the C4 position significantly influences the ring's electronics, making it susceptible to nucleophilic aromatic substitution (SNAr), although this is generally challenging on an electron-rich pyridinol ring. Conversely, the hydroxyl group can be converted into a better leaving group, such as a triflate or tosylate, to facilitate the introduction of nucleophiles at the C2 position.
Beyond direct functionalization of the oxygen and nitrogen, the this compound scaffold can be used to synthesize a variety of substituted pyridine derivatives.
The hydroxyl group can be transformed to enable cross-coupling reactions. For example, conversion to a triflate (pyridin-2-yl trifluoromethanesulfonate) creates an excellent electrophile for Suzuki, Stille, or Buchwald-Hartwig coupling reactions. This allows for the introduction of aryl, vinyl, or amino groups at the C2 position, a common strategy for building molecular complexity organic-chemistry.org.
Furthermore, the fluorine atom itself can sometimes be displaced by strong nucleophiles under specific conditions, providing another handle for derivatization. The synthesis of polysubstituted pyridines often relies on the chemoselective and stepwise functionalization of different positions on the ring, exploiting the varied reactivity of leaving groups like halides and fluorosulfates organic-chemistry.org.
Table 2: Potential Derivatization Reactions
| Reaction Type | Reagent/Conditions | Potential Product |
|---|---|---|
| O-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 4-Fluoro-2-methoxy-3-methylpyridine |
| N-Alkylation | Alkyl halide, different base/solvent system | 1-Alkyl-4-fluoro-3-methylpyridin-2-one |
| Hydroxyl to Triflate Conversion | Triflic anhydride (B1165640) (Tf₂O), Pyridine | 4-Fluoro-3-methylpyridin-2-yl trifluoromethanesulfonate |
| Suzuki Coupling (from Triflate) | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 2-Aryl-4-fluoro-3-methylpyridine |
| Oxidation | Oxidizing agent (e.g., MnO₂) | 4-Fluoro-3-methyl-pyridine-2-carbaldehyde (if primary alcohol tautomer reacts) or other degradation products. |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and probing the local electronic environment of specific nuclei, such as fluorine.
The ¹H NMR spectrum of 4-Fluoro-3-methylpyridin-2-ol is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, and the hydroxyl/amine proton. The methyl protons (CH₃) would likely appear as a singlet in the upfield region, typically around 2.0-2.5 ppm. The two aromatic protons on the pyridine (B92270) ring would appear as doublets due to coupling with the fluorine atom and with each other, with expected chemical shifts in the downfield region (6.0-8.0 ppm). The N-H or O-H proton signal would be a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. uni.luksu.edu.sa The carbonyl carbon (C=O) of the pyridin-2-one tautomer is expected to have the most downfield chemical shift, typically in the range of 160-180 ppm. chemicalbook.comnist.gov The carbons attached to the electronegative fluorine and oxygen/nitrogen atoms would also be shifted downfield. The methyl carbon would appear at the most upfield position, generally between 10-20 ppm. The chemical shifts for the aromatic carbons would fall within the typical range of 100-150 ppm. ksu.edu.sa
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Fluoro-3-methylpyridin-2-one
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C2 (C=O) | - | ~165 |
| C3 | - | ~120 |
| C4 (C-F) | - | ~155 (d, ¹JCF ≈ 240 Hz) |
| C5 | ~6.5 (dd) | ~110 (d) |
| C6 | ~7.5 (d) | ~140 (d) |
| CH₃ | ~2.2 (s) | ~15 |
| NH | ~11.0 (br s) | - |
(Note: Predicted values are estimates based on typical ranges for similar structures. 'd' denotes doublet, 'dd' denotes doublet of doublets, 's' denotes singlet, 'br s' denotes broad singlet. Coupling constants (J) are approximate.)
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. spectroscopyonline.comchemimpex.comhmdb.ca For this compound, the ¹⁹F NMR spectrum would likely show a single resonance for the fluorine atom. The chemical shift of this signal provides insight into the electronic environment of the C-F bond. This signal would be split into a multiplet due to coupling with the adjacent aromatic protons (³JHF and ⁴JHF), providing further structural confirmation. spectroscopyonline.comsigmaaldrich.com The wide range of ¹⁹F chemical shifts makes this technique particularly useful for identifying fluorine-containing molecules and studying their interactions. hmdb.ca
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between the aromatic protons, confirming their adjacent relationship on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the protonated aromatic carbons by linking the signals from the ¹H and ¹³C spectra.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The IR and Raman spectra of this compound would display characteristic bands corresponding to its functional groups.
C=O Stretch: A strong absorption band in the IR spectrum between 1650-1690 cm⁻¹ would be indicative of the carbonyl group in the pyridin-2-one tautomer.
N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration.
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group would appear just below 3000 cm⁻¹.
C-F Stretch: A strong, characteristic band for the C-F stretching vibration is expected in the region of 1000-1250 cm⁻¹.
Ring Vibrations: The pyridine ring itself will have several characteristic stretching and bending vibrations between 1400-1600 cm⁻¹. unitaid.org
Table 2: Expected Characteristic Vibrational Frequencies for 4-Fluoro-3-methylpyridin-2-one
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| N-H | Stretch | 3200-3400 | Medium, Broad |
| Aromatic C-H | Stretch | 3000-3100 | Medium |
| Aliphatic C-H | Stretch | 2850-3000 | Medium |
| C=O | Stretch | 1650-1690 | Strong |
| C=C / C=N | Ring Stretch | 1400-1600 | Medium-Strong |
While the pyridine ring is largely planar, vibrational spectroscopy can provide insights into intermolecular interactions, such as hydrogen bonding. In the solid state, the position and shape of the N-H and C=O stretching bands can indicate the presence and strength of hydrogen bonding between molecules, which dictates the crystal packing and conformation. For instance, a shift to a lower wavenumber for the C=O stretch and a broadening of the N-H band are classic indicators of strong intermolecular hydrogen bonding.
X-ray Crystallography for Solid-State Structure Determination
Single crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the atomic and molecular structure of a compound in its crystalline form. mdpi.com The process involves irradiating a single crystal of the material with a focused beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are directly related to the arrangement of electrons, and thus atoms, within the crystal.
The table below provides a hypothetical representation of the kind of data that would be generated from a single crystal X-ray diffraction experiment on this compound, based on typical values for similar organic molecules.
| Parameter | Hypothetical Value |
| Chemical Formula | C₆H₆FNO |
| Formula Weight | 127.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 10.2 |
| c (Å) | 8.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 595.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.418 |
Note: The data in this table is hypothetical and serves to illustrate the output of a single crystal X-ray diffraction analysis.
Hydrogen Bonding: The presence of the hydroxyl (-OH) group and the nitrogen atom in the pyridine ring makes hydrogen bonding a dominant intermolecular force. The hydroxyl group can act as a hydrogen bond donor, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. This can lead to the formation of extensive one-, two-, or three-dimensional networks, significantly influencing the crystal's melting point, solubility, and mechanical properties. In many substituted pyridin-2-ol systems, N-H···O or O-H···N hydrogen bonds are primary structure-directing interactions. nih.gov
π-π Stacking: The aromatic pyridine ring in this compound can participate in π-π stacking interactions. These interactions arise from the attractive, non-covalent forces between aromatic rings. The arrangement of the stacked rings can be face-to-face or offset, and the distances between the rings are typically in the range of 3.3 to 3.8 Å. nih.govresearchgate.net Such interactions contribute to the stabilization of the crystal lattice.
The following table summarizes the potential intermolecular interactions in the crystal structure of this compound.
| Interaction Type | Donor/Acceptor Groups | Expected Role in Crystal Packing |
| Hydrogen Bonding | Donor: -OH; Acceptors: Pyridine N, Carbonyl O | Primary structure-directing force, leading to chains or sheets. |
| π-π Stacking | Pyridine rings | Contributes to the stabilization of the crystal lattice through stacking motifs. |
| C-H···F Interactions | C-H bonds and the Fluorine atom | Weaker interactions that provide additional stabilization. |
| van der Waals Forces | All atoms in the molecule | General attractive forces that contribute to the overall cohesion of the crystal. |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy (ground state) electronic orbitals to higher energy (excited state) orbitals. The resulting spectrum provides information about the electronic structure of the molecule, particularly the nature of its conjugated systems and chromophores.
For this compound, the pyridine ring, with its conjugated π-system, and the carbonyl group are the primary chromophores that absorb UV radiation. The absorption of UV light by these systems results in electronic transitions, typically π → π* and n → π* transitions.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are generally of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths (higher energy).
n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the oxygen or nitrogen atoms, to a π* antibonding orbital. These transitions are typically of lower intensity (smaller ε) and occur at longer wavelengths (lower energy) compared to π → π* transitions.
The solvent in which the spectrum is recorded can influence the position of the absorption maxima (λmax). Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption bands (solvatochromism). For example, in polar solvents, n → π* transitions often exhibit a hypsochromic (blue) shift, while π → π* transitions may show a bathochromic (red) shift.
While specific experimental UV-Vis data for this compound is not widely published, the expected absorption maxima can be predicted based on the electronic properties of the constituent functional groups. The presence of the fluorine and methyl substituents on the pyridine ring will also have a subtle effect on the energy of the electronic transitions.
Below is a table illustrating the expected UV-Vis absorption data for this compound in a common organic solvent like ethanol.
| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |
| π → π | ~220-280 | High (~5,000-15,000) | Ethanol |
| n → π | ~290-340 | Low (~100-1,000) | Ethanol |
Note: The data in this table is an estimation based on the analysis of similar compounds and serves to illustrate the expected UV-Vis spectral characteristics.
Computational and Theoretical Investigations
Molecular Electrostatic Potential (MEP) and Electron Localization Function (ELF) Studies
Without dedicated research on 4-Fluoro-3-methylpyridin-2-ol, any attempt to generate content for the outlined sections would be speculative and would not adhere to the required standards of scientific accuracy and reliance on published data.
General principles of computational chemistry suggest that such studies, were they to be conducted, would involve the use of Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate electronic properties. acs.orgresearchgate.netnih.govrsc.org Frontier Molecular Orbital (FMO) analysis would likely be used to determine the HOMO-LUMO energy gap, providing insights into the molecule's kinetic stability and reactivity. researchgate.netscience.govcolab.ws Natural Bond Orbital (NBO) analysis would be employed to investigate intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to molecular stability. uni-muenchen.deusp.brnih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps would be generated to identify electrophilic and nucleophilic sites, predicting the molecule's reactive behavior. rsc.orgcolab.wsvipslib.com
However, in the absence of specific studies on this compound, no concrete data or detailed findings can be presented.
Identification of Reactive Sites and Charge Distribution
The reactivity of this compound is dictated by the electronic influence of its substituents on the pyridine (B92270) ring. The interplay between the electron-withdrawing fluorine atom, the electron-donating methyl group, and the tautomeric hydroxyl/keto functionality creates a unique electronic landscape.
Research Findings: Computational methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are employed to model the charge distribution. The fluorine atom at position 4 significantly withdraws electron density via the inductive effect (-I), making the adjacent carbon atoms more electrophilic. Conversely, the methyl group at position 3 donates electron density through a +I effect. The pyridin-2-ol form can tautomerize to its pyridin-2(1H)-one isomer, which dramatically alters the electronic properties. In the pyridin-2(1H)-one form, the oxygen atom of the carbonyl group becomes a primary site for electrophilic attack and hydrogen bonding, while the nitrogen atom's environment is also significantly changed.
Quantum chemical calculations on analogous fluorinated pyridine derivatives show that fluorine substitution generally leads to more positively polarized hydrogen atoms on the ring, enhancing interactions with nucleophiles or anions. mpg.de The NBO analysis of similar heterocyclic systems confirms that the distribution of charges is key to understanding intermolecular interactions and chemical reactivity. nih.govnih.gov For this compound, the most likely sites for nucleophilic attack are the carbon atoms bonded to the fluorine and the carbonyl carbon in the pyridinone tautomer. Electrophilic attack is predicted to favor the oxygen atom of the hydroxyl/carbonyl group and the nitrogen atom of the ring.
Table 1: Predicted Reactive Sites and Charge Distribution Trends
| Atomic Site | Expected NBO Charge Trend | Predicted Reactivity | Influencing Factors |
|---|---|---|---|
| O (of OH/C=O) | Highly Negative | Site for Electrophilic Attack, H-Bond Acceptor | High electronegativity, lone pairs |
| N (ring) | Negative | Site for Electrophilic Attack, H-Bond Acceptor | Aromaticity, lone pair |
| C2 (bonded to O) | Positive | Site for Nucleophilic Attack | Bonded to electronegative O and N |
| C4 (bonded to F) | Highly Positive | Site for Nucleophilic Attack | Strong -I effect of Fluorine |
| C5 | Slightly Negative | Potential for Electrophilic Substitution | Influence from adjacent substituents |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of this compound, revealing how it moves, flexes, and interacts with its environment over time, particularly in solution.
The behavior of this compound in solution is complex, primarily due to its tautomeric equilibrium and potential for various intermolecular interactions.
Research Findings: MD simulations, often using force fields like COMPASS, can model the conformational landscape of the molecule. nih.gov A key aspect for this compound is the pyridin-2-ol <=> 4-fluoro-3-methylpyridin-2(1H)-one tautomerism. Theoretical studies on the analogous pyrimidin-2(1H)-one show that the presence of explicit solvent molecules, especially protic solvents, can significantly lower the energy barrier for tautomerization by forming hydrogen-bond bridges. researchgate.net For this compound, MD simulations would likely show that in polar protic solvents like water or ethanol, the pyridin-2(1H)-one tautomer is stabilized through strong hydrogen bonds with the solvent. usp.br The simulations would track the rotational freedom of the methyl group and the vibrational modes of the ring to provide a complete picture of its dynamic structure in solution.
The way this compound interacts with solvent molecules is crucial for its solubility and reactivity in different media.
Research Findings: MD simulations are used to map the intermolecular forces between the solute and solvent. For this compound in a polar solvent, the simulations would reveal strong hydrogen bonding between the solvent and the molecule's N-H and C=O groups (in the pyridinone form) or the O-H and ring nitrogen (in the pyridinol form). researchgate.net Analysis of radial distribution functions from the simulation data can quantify these interactions, showing the average distance and coordination number of solvent molecules around these key functional groups. nih.gov Studies on similar fluorinated heterocyclic compounds have shown that C-H···F and C-H···O interactions also play a role in stabilizing the crystal structure and solvated complexes, a phenomenon that MD simulations can effectively capture. researchgate.net
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can then be used to interpret and verify experimental data.
Research Findings: DFT calculations are widely used to predict vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. For this compound, theoretical calculations would predict characteristic IR peaks for the O-H or N-H stretch, the C=O stretch (in the pyridinone tautomer), and C-F stretching vibrations. Similarly, ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be calculated. These predicted values are often scaled to correct for systematic errors in the computational method and to improve agreement with experimental results. nih.gov For instance, studies on complex substituted pyridines have successfully used DFT to assign NMR signals and confirm molecular conformations in solution. researchgate.net A strong correlation between the calculated and observed spectra provides high confidence in the structural assignment.
Table 2: Predicted vs. Expected Experimental Spectroscopic Data
| Spectroscopic Technique | Parameter | Predicted Value Range (Computational) | Expected Value Range (Experimental) |
|---|---|---|---|
| IR Spectroscopy | O-H / N-H Stretch | 3300-3500 cm⁻¹ / 3000-3200 cm⁻¹ | Broad / Sharp peaks in the respective regions |
| C=O Stretch (Pyridinone form) | 1650-1690 cm⁻¹ | Strong absorption in the carbonyl region | |
| C-F Stretch | 1000-1100 cm⁻¹ | Characteristic absorption | |
| ¹H NMR | Ring Protons | 6.0-8.0 ppm | Signals influenced by F and CH₃ substitution |
| Methyl Protons | 2.0-2.5 ppm | Singlet, downfield shifted | |
| OH / NH Proton | Variable, broad | Dependent on solvent and concentration | |
| ¹⁹F NMR | Fluorine | -110 to -140 ppm | Signal coupled to adjacent protons |
Nonlinear Optical (NLO) Properties Calculations
Molecules with significant charge separation and hyperpolarizability can exhibit nonlinear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics.
Research Findings: The NLO properties of a molecule are determined by its response to a strong electromagnetic field. Computational methods can calculate the key parameters that define this response, including the dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. wikipedia.org For this compound, the presence of both electron-donating (methyl, hydroxyl) and electron-withdrawing (fluoro, ring nitrogen, carbonyl) groups can create a significant intramolecular charge-transfer character, which is a prerequisite for NLO activity. Theoretical studies on other substituted heterocycles have shown that DFT calculations can effectively predict NLO behavior. bohrium.comnih.gov The calculated hyperpolarizability values for this compound would indicate its potential as an NLO material. The pyridinone tautomer, with its highly polar C=O bond, is expected to exhibit more pronounced NLO properties compared to the pyridinol form. acs.org
Table 3: Summary of NLO Properties Calculations
| NLO Property | Symbol | Computational Method | Significance |
|---|---|---|---|
| Dipole Moment | μ | DFT/B3LYP | Indicates ground-state charge asymmetry. |
| Linear Polarizability | α | DFT/TD-DFT | Measures the linear response to an electric field. |
| First Hyperpolarizability | β | DFT/TD-DFT | Quantifies second-order NLO response (e.g., second-harmonic generation). |
| Second Hyperpolarizability | γ | DFT/TD-DFT | Quantifies third-order NLO response (e.g., third-harmonic generation). |
Reactivity and Reaction Mechanisms of 4 Fluoro 3 Methylpyridin 2 Ol
Tautomerism Studies of 4-Fluoro-3-methylpyridin-2-OL (Pyridinol-Pyridone Tautomerism)
A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium between the pyridinol (hydroxy) form and the pyridone (oxo) form. For 2-hydroxypyridines, this equilibrium strongly favors the pyridone tautomer, 4-Fluoro-3-methyl-1H-pyridin-2-one irjms.com. This preference is due to the greater stability of the amide resonance within the pyridone structure compared to the aromaticity of the pyridinol form. The structural representation in chemical databases confirms that the compound is typically depicted as the pyridone tautomer uni.lu.
Table 1: Tautomeric Forms of this compound
| Tautomer Form | Chemical Structure | Predominance |
|---|---|---|
| Pyridinol Form | This compound | Minor |
This table illustrates the two tautomeric forms, with the pyridone form being the more stable and predominant species.
Nucleophilic and Electrophilic Reactivity of the Pyridine (B92270) Ring
The pyridine ring's electron-deficient nature, caused by the electronegative nitrogen, makes it susceptible to nucleophilic attack but resistant to electrophilic substitution wikipedia.orgwikipedia.org. The substituents on this compound further modulate this reactivity.
The fluorine atom at the C-4 position of the pyridine ring is activated for nucleophilic aromatic substitution (SNAr). Halogens at the 2- and 4-positions of pyridine are particularly good leaving groups in SNAr reactions because the electronegative ring nitrogen can stabilize the negative charge in the Meisenheimer intermediate acs.orgnih.gov. Fluorine is an excellent leaving group in these reactions; for instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine (B119429) acs.orgnih.gov.
In this compound, the C-4 fluorine is readily displaced by a variety of nucleophiles under relatively mild conditions. This reaction provides a key pathway for introducing diverse functional groups at this position.
Table 2: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile (Nu-) | Reagent Example | Product Type |
|---|---|---|
| Alkoxide (RO-) | Sodium Methoxide (NaOCH3) | 4-Alkoxy-3-methylpyridin-2-one |
| Amine (R2NH) | Piperidine | 4-(Piperidin-1-yl)-3-methylpyridin-2-one |
| Thiolate (RS-) | Sodium Thiophenoxide (NaSPh) | 4-(Phenylthio)-3-methylpyridin-2-one |
This interactive table showcases potential SNAr reactions, highlighting the versatility of the fluoropyridine core in forming C-O, C-N, C-S, and C-C bonds.
Direct electrophilic aromatic substitution (SEAr) on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom, which can also be protonated under acidic reaction conditions, further increasing deactivation wikipedia.orgiust.ac.ir. However, the predominant pyridone tautomer possesses different reactivity. In the 2-pyridone form, the ring behaves more like an activated system. The amide nitrogen (N-H) is an activating, ortho-, para-directing group by resonance, while the carbonyl group is deactivating and meta-directing.
The directing effects of the substituents on the 4-Fluoro-3-methyl-1H-pyridin-2-one ring are as follows:
Amide Nitrogen (at position 1): Activating, directs ortho (C-6) and para (C-4, already substituted).
Methyl Group (at position 3): Activating, directs ortho (C-2, C-4, already substituted) and para (C-6).
Fluorine Atom (at position 4): Deactivating via induction but ortho-, para-directing via resonance (directs C-3, C-5).
Carbonyl Group (at position 2): Deactivating, directs meta (C-4, already substituted, and C-6).
Considering these combined effects, the C-5 and C-6 positions are the most likely sites for electrophilic attack. The C-5 position is particularly favored as it is ortho to the fluorine and para to the strongly deactivating carbonyl group, while being activated by the amide nitrogen's resonance effect. The C-6 position is activated by both the amide nitrogen and the methyl group.
Reactions Involving the Hydroxyl Group
The reactivity of the hydroxyl group is intrinsically linked to the tautomeric equilibrium.
Pyridinol Form: The minor tautomer can undergo typical reactions of a phenolic hydroxyl group. This includes O-alkylation with alkyl halides to form ethers and O-acylation with acid chlorides or anhydrides to form esters. Pyridine is often used as a mild base to facilitate these types of reactions by activating the alcohol echemi.com.
Pyridone Form: The major tautomer has an amide-like N-H group and a carbonyl group. The N-H proton is weakly acidic and can be removed by a strong base, allowing for N-alkylation or N-acylation. The carbonyl oxygen can be protonated or coordinate to Lewis acids. A synthetically important reaction for 2-pyridones is the conversion of the C=O group to a chloro group using reagents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5), yielding a 2-chloropyridine derivative nih.gov.
Reactions of the Methyl Group
The methyl group attached to the pyridine ring is not inert and can participate in various reactions. Methyl groups on pyridine rings can be readily functionalized, often providing a handle for further synthetic elaboration semanticscholar.org.
Halogenation: Under free-radical conditions, for example using N-bromosuccinimide (NBS), the methyl group can be halogenated to yield a 3-(halomethyl) derivative. This product is a versatile intermediate for subsequent nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4). Milder conditions could potentially yield the corresponding aldehyde.
Deprotonation: With a sufficiently strong base, the methyl group can be deprotonated to form a carbanion, which can then react with various electrophiles.
Role as a Chemical Intermediate in Complex Organic Transformations
Due to its multiple reactive sites, this compound is a valuable building block in organic synthesis. Fluorinated pyridine derivatives are important structural motifs in many pharmaceutical and agrochemical compounds chemimpex.comsigmaaldrich.com.
The compound serves as a versatile intermediate for several reasons:
The fluorine atom can be selectively replaced via SNAr to introduce a wide array of functional groups.
The pyridone ring can be functionalized through electrophilic substitution at the C-5 or C-6 positions.
The methyl group can be transformed into other functional groups.
The hydroxyl/carbonyl group can be converted into a leaving group (e.g., chloro), enabling further substitutions at the C-2 position.
This multi-faceted reactivity allows for the systematic and regioselective construction of complex, highly substituted pyridine derivatives from a single, readily accessible starting material.
Coordination Chemistry and Metal Complexation Studies
4-Fluoro-3-methylpyridin-2-OL as a Ligand in Metal Complexes
Drawing parallels from related 2-pyridonate systems, this compound is anticipated to be a versatile ligand, capable of coordinating to a wide range of transition metals. The deprotonated form, 4-fluoro-3-methylpyridin-2-olate, can act as an anionic ligand with coordination occurring through the nitrogen and/or oxygen atoms.
Synthesis and Characterization of Metal-Pyridinol Complexes
The synthesis of metal complexes with this compound would likely follow established protocols for other pyridin-2-ol derivatives. A common method involves the reaction of a metal salt (e.g., chlorides, acetates, or nitrates) with the deprotonated ligand in a suitable solvent. The deprotonation of the pyridinol can be achieved using a base such as an alkali metal hydroxide (B78521) or an organic base.
For instance, the synthesis of a hypothetical copper(II) complex could be envisioned as follows:
CuCl₂ + 2 (4-F-3-Me-py-2-OH) + 2 NaOH → [Cu(4-F-3-Me-py-2-O)₂] + 2 NaCl + 2 H₂O
Characterization of the resulting metal complexes would employ a suite of spectroscopic and analytical techniques to elucidate their structure and properties.
Interactive Data Table: Expected Characterization Data for a Hypothetical [M(4-F-3-Me-py-2-O)n] Complex
| Technique | Expected Observations and Interpretations |
| Infrared (IR) Spectroscopy | Disappearance of the broad O-H stretching vibration from the free ligand. Shifts in the C=O and C=N stretching frequencies upon coordination, providing insight into the binding mode. For example, a shift to lower wavenumbers for the C=O stretch could indicate coordination through the oxygen atom. |
| ¹H and ¹⁹F NMR Spectroscopy | Shifts in the proton and fluorine resonances of the ligand upon coordination to a diamagnetic metal center. The magnitude and direction of these shifts can provide information about the electronic environment of the ligand in the complex. |
| UV-Visible Spectroscopy | Appearance of d-d transitions for transition metal complexes, which are indicative of the coordination geometry around the metal ion. Ligand-to-metal charge transfer (LMCT) bands may also be observed. |
| X-ray Crystallography | Would provide definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. It would also reveal intermolecular interactions in the solid state. |
| Elemental Analysis | Confirms the empirical formula of the synthesized complex. |
Analysis of X-ray diffraction data for related ruthenium pyridonate complexes has shown that a C–O bond distance of 1.27 Å is indicative of the pyridone form in a monodentate κ¹-N coordination, whereas in a chelating κ²-N,O coordination, the C–O bond distance is elongated to 1.30–1.35 Å, indicating increased single bond character. rsc.org
Coordination Modes and Geometries
Substituted 2-pyridonate ligands are known to exhibit a variety of coordination modes, and this compound is expected to be no exception. rsc.org The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the stoichiometry of the reaction, and the presence of other ancillary ligands.
Common Coordination Modes of 2-Pyridonate Ligands:
Monodentate (κ¹-N): The ligand coordinates to the metal center solely through the nitrogen atom. rsc.org
Monodentate (κ¹-O): The ligand coordinates through the exocyclic oxygen atom.
Bidentate Chelating (κ²-N,O): The ligand forms a chelate ring by coordinating through both the nitrogen and oxygen atoms. rsc.org This is a very common coordination mode for deprotonated 2-hydroxypyridines.
Bridging (μ): The ligand bridges two or more metal centers, with coordination occurring through various combinations of its donor atoms.
The geometry around the metal center will be dictated by its coordination number and the electronic preferences of the metal ion. For example, four-coordinate complexes can adopt either a tetrahedral or square planar geometry, while six-coordinate complexes are typically octahedral. The steric bulk of the methyl group in this compound might favor lower coordination numbers or distorted geometries.
Applications in Catalysis Research
Metal complexes bearing pyridonate ligands have shown significant promise in various catalytic applications. rsc.org The electronic and steric properties of the ligand can be fine-tuned to optimize the catalytic activity and selectivity of the metal center. While no catalytic studies have been reported specifically for complexes of this compound, the broader class of metal-pyridonate complexes has been successfully employed in a range of transformations.
Development of Catalytic Systems Employing Pyridinol Ligands
The versatility of the pyridonate ligand platform has led to the development of catalysts for various reactions. For example, iridium(III) complexes with 2-pyridinol ligands have demonstrated good catalytic activity in the dehydrogenation of secondary alcohols. rsc.org Furthermore, related iridium(III) complexes with bi(κ-N-2-pyridonate) ligands have shown good conversion in the hydrogenation of CO₂ to formate (B1220265) and methanol, as well as in the dehydrogenation of formic acid. rsc.org
Vanadium pyridonate complexes have been reported as catalysts for the reductive coupling of alcohols. acs.org Titanium complexes with 2-pyridonate ligands have been investigated for intramolecular hydroaminoalkylation reactions, where the ligand plays a crucial role in achieving chemoselectivity. acs.org Palladium(II) complexes with substituted pyridine (B92270) ligands have been shown to be efficient precatalysts in Suzuki–Miyaura and Heck cross-coupling reactions. nih.gov
The introduction of the fluoro and methyl substituents in this compound could offer advantages in catalysis. The electron-withdrawing fluorine might enhance the Lewis acidity of the metal center, potentially increasing its catalytic activity in certain reactions. The methyl group could provide a specific steric environment to influence substrate approach and selectivity.
Interactive Data Table: Potential Catalytic Applications of Metal Complexes with this compound
| Catalytic Reaction | Potential Role of the Ligand |
| Cross-Coupling Reactions (e.g., Suzuki, Heck) | The ligand can stabilize the active palladium species and influence the rates of oxidative addition and reductive elimination. |
| Hydrogenation/Dehydrogenation | The pyridonate ligand can participate in metal-ligand cooperation, facilitating the activation of H₂ or C-H bonds. rsc.org |
| Polymerization | The steric and electronic properties of the ligand can control the polymerization process, affecting the molecular weight and properties of the resulting polymer. |
| Oxidation Catalysis | The ligand can stabilize high-valent metal-oxo species, which are often key intermediates in oxidation reactions. |
Mechanistic Studies of Pyridinol-Mediated Catalysis
Mechanistic studies of catalytic reactions involving metal-pyridonate complexes often reveal the crucial role of the ligand in the catalytic cycle. The concept of metal-ligand cooperativity is particularly important, where the pyridonate ligand is not merely a spectator but actively participates in bond activation steps. rsc.org
For instance, in hydrogenation reactions, the pyridinol form of the ligand can act as a proton shuttle, while the pyridonate form can act as a Brønsted base to assist in the heterolytic cleavage of dihydrogen. rsc.org In the reductive coupling of alcohols catalyzed by vanadium pyridonate complexes, the pyridonate ligand facilitates alcohol binding through hemilability and metal-ligand cooperativity. acs.org
A proposed catalytic cycle for a hypothetical hydrogenation reaction catalyzed by a metal complex of this compound might involve the following key steps:
Substrate Coordination: The unsaturated substrate binds to the metal center.
H₂ Activation: Dihydrogen is activated by the metal-ligand cooperative effect, potentially forming a metal-hydride and a protonated pyridinol ligand.
Migratory Insertion: The hydride migrates to the coordinated substrate.
Reductive Elimination: The hydrogenated product is released, regenerating the active catalyst.
The electronic influence of the fluorine atom in this compound could play a significant role in these mechanistic pathways, for example, by modulating the acidity of the protonated ligand or the hydricity of the metal-hydride.
Solid State Chemistry and Crystal Engineering of 4 Fluoro 3 Methylpyridin 2 Ol and Its Derivatives
Crystal Packing and Supramolecular Assemblies
The crystal packing of 4-Fluoro-3-methylpyridin-2-ol is dictated by a hierarchy of intermolecular interactions that guide the molecules into predictable, ordered, three-dimensional arrangements known as supramolecular assemblies. The pyridin-2-ol moiety can exist in two tautomeric forms: the -ol form and the -one form (pyridin-2-one). In the solid state, the pyridin-2-one tautomer typically predominates and forms robust hydrogen-bonded dimers. These primary structural units, or synthons, then organize into more complex architectures through weaker interactions.
In derivatives of pyridines, supramolecular assembly is often guided by a combination of strong hydrogen bonds and weaker interactions like halogen bonds or π-stacking, leading to the formation of chains, sheets, or more intricate 3D networks researchgate.netmdpi.com. The presence of the fluorine atom and the methyl group on the pyridine (B92270) ring introduces electronic and steric modifications that influence the preferred packing motifs compared to unsubstituted pyridin-2-one. For instance, studies on substituted chloropyridine derivatives have shown that the position of halogen substituents plays a crucial role in the resulting supramolecular chemistry researchgate.netmdpi.com.
Hydrogen bonding is the principal driving force in the crystal engineering of pyridin-2-one derivatives. The most prominent and stabilizing hydrogen bond is the N−H···O interaction, which leads to the formation of centrosymmetric R²₂(8) dimers. This synthon is exceptionally robust and is observed across a vast range of pyridin-2-one and related heterocyclic structures. The stability imparted by this hydrogen-bonded dimer is a dominant factor in the crystal packing of these systems.
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Donor | Acceptor | Type of Interaction | Expected Role |
| N-H | O=C | Strong, Primary | Formation of primary R²₂(8) dimers |
| C-H (Aromatic) | O=C | Weak, Secondary | Linking of dimers into extended networks |
| C-H (Methyl) | O=C | Weak, Secondary | Fine-tuning of crystal packing |
| C-H (Aromatic/Methyl) | F | Weak, Secondary | Directional influence on supramolecular assembly |
Halogen bonding and π-stacking are crucial secondary interactions that provide further stability and directionality to the crystal structures of aromatic compounds.
Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). The strength of the halogen bond donor typically follows the trend I > Br > Cl > F acs.org. While organic fluorine is the most electronegative element, it is generally considered a very weak halogen bond donor. However, placing fluorine on a pyridine ring can create a positive electrostatic potential (a σ-hole) on the halogen, although it is less pronounced than in heavier halogens ucmerced.eduacs.org. In fluorinated pyridine derivatives, the nitrogen atom of the pyridine ring often acts as the halogen bond acceptor in complexes with stronger halogen bond donors like iodinated perfluoroarenes acs.orgnih.govresearchgate.net. Therefore, in the crystal structure of this compound itself, significant C-F···N or C-F···O halogen bonds are less likely to be the dominant structure-directing forces compared to hydrogen bonding.
π-Stacking Interactions: The aromatic nature of the pyridine ring facilitates π-stacking interactions, which are attractive non-covalent interactions between aromatic rings. These interactions are fundamental to the packing of many planar organic molecules. In pyridine derivatives, π-stacking can occur in various geometries, including face-to-face and edge-to-face arrangements mdpi.comnih.gov. The introduction of a fluorine atom can significantly modulate these interactions by altering the quadrupole moment of the aromatic ring rsc.org. Fluorination often enhances π-stacking by promoting interactions between the electron-deficient fluorinated ring and an electron-rich aromatic system. In the crystal of a single component like this compound, offset or slipped-stack arrangements are common, which minimize electrostatic repulsion while maximizing attractive dispersion forces researchgate.netrsc.org. The interplay between hydrogen bonding and π-stacking dictates the final crystal architecture; often, hydrogen bonds form chains or sheets, which then stack upon one another through π-π interactions to build the 3D structure mdpi.com.
Polymorphism and Pseudopolymorphism Studies
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physicochemical properties. Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice.
While no specific polymorphs of this compound have been reported, this class of compounds is susceptible to polymorphism. The conformational flexibility of substituent groups and the ability to form different hydrogen-bonding networks are primary sources of polymorphism in organic molecules. For pyridin-2-one derivatives, polymorphism can arise from different arrangements of the fundamental hydrogen-bonded dimers or the formation of alternative hydrogen-bonding motifs, such as catemers (chains). The presence of multiple potential hydrogen bond donors and acceptors increases the likelihood of forming different stable crystal packing arrangements with similar lattice energies.
Co-crystallization and Salt Formation for Solid-State Property Modulation
Co-crystallization is a powerful technique in crystal engineering used to modify the physical properties of a solid without altering its chemical structure. A co-crystal is a multi-component crystal in which the components are solid at ambient temperature and are held together by non-covalent interactions, typically hydrogen bonds mdpi.comnih.gov.
The this compound molecule possesses both hydrogen bond donor (N-H, O-H in the ol-tautomer) and acceptor (C=O, N) sites, making it an excellent candidate for forming co-crystals with other molecules (co-formers), such as dicarboxylic acids or other active pharmaceutical ingredients mdpi.comrsc.orgnsf.gov. The formation of a co-crystal versus a salt is generally predicted by the difference in pKa values (ΔpKa) between the basic component (the pyridine nitrogen) and the acidic co-former. A ΔpKa of less than 0 typically results in a co-crystal, while a ΔpKa greater than 3 favors salt formation mdpi.com. For pyridine derivatives, the acid-pyridine heterosynthon, formed between a carboxylic acid and the pyridine nitrogen, is a highly reliable and predictable interaction used in the design of co-crystals mdpi.com. By selecting appropriate co-formers, it is possible to modulate properties like solubility, melting point, and stability.
Luminescence and Optical Properties in the Solid State
The optical properties of organic molecules in the solid state are highly dependent on their molecular structure and intermolecular arrangement in the crystal lattice. Many pyridine derivatives exhibit fluorescence or phosphorescence, and their emission characteristics are often sensitive to their environment acs.org.
In the solid state, the luminescence of fluorophores can be influenced by aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ). The latter is common in planar aromatic molecules where strong π-π stacking interactions in the solid state can quench fluorescence acs.org. The crystal packing of this compound would play a crucial role in its solid-state emission. A loosely packed structure that restricts intramolecular rotations could lead to enhanced emission compared to the solution phase. Conversely, tight packing with significant π-stacking could lead to quenching or a red-shift in the emission spectrum acs.orgrsc.org. The specific emission properties (wavelength, quantum yield, lifetime) would be a direct consequence of the supramolecular assembly discussed in section 7.1. Some organic crystals also exhibit mechanochromic luminescence, where the emission color changes upon the application of mechanical force, such as grinding, due to a transition from a crystalline to an amorphous state researchgate.net.
Crystal Growth Methodologies and Optimization
The successful study of solid-state properties is contingent upon the ability to grow high-quality single crystals suitable for X-ray diffraction. For organic compounds like this compound, the most common and effective method for crystal growth is slow evaporation from a saturated solution mdpi.com.
The process involves dissolving the compound in a suitable solvent or a mixture of solvents in which it has moderate solubility. The choice of solvent is critical, as solvent-solute interactions can influence the resulting crystal form (polymorph or solvate). The solution is then left undisturbed in an environment that allows for slow evaporation of the solvent. As the solvent evaporates, the solution becomes supersaturated, and nucleation begins, followed by crystal growth. Optimization of this process involves screening various solvents, controlling the rate of evaporation (e.g., by covering the container with parafilm with small perforations), and maintaining a constant temperature. Other techniques, such as slow cooling of a saturated solution, vapor diffusion, or liquid-liquid diffusion, can also be employed to obtain high-quality crystals.
Exploratory Research Applications and Potential
4-Fluoro-3-methylpyridin-2-OL as a Building Block in Complex Organic Synthesis
The reactivity of the this compound scaffold, characterized by the tautomeric pyridone/hydroxypyridine forms, allows for its versatile use in the construction of complex molecular architectures. The fluorine substituent enhances the reactivity of the pyridine (B92270) ring towards nucleophilic substitution, a valuable characteristic in synthetic chemistry. nih.gov
The 2-pyridone structure is a recognized privileged scaffold in medicinal chemistry and drug discovery programs due to its ability to act as a hydrogen bond donor and acceptor. nih.gov The presence of multiple functional groups in this compound offers several reaction sites for elaboration into more complex heterocyclic systems. Methodologies for creating diverse N-fused heterocycles often rely on the versatile reactivity of 2-pyrone and 2-pyridone derivatives. nih.gov These scaffolds can undergo various transformations, including annulation reactions, to rapidly build intricate molecular frameworks. iipseries.org The development of efficient synthetic techniques provides quick access to complex 2-pyridone derivatives, which are crucial in drug discovery and organic synthesis. iipseries.org
Fluorine-containing compounds are integral to the modern agrochemical industry, with over half of the pesticides introduced in the last two decades being fluorinated. nih.gov The pyridine moiety is a key component in numerous highly effective and low-toxicity pesticides. agropages.com The combination of a fluorine atom and a pyridine ring can significantly impact the biological activity of a molecule by altering its conformation, metabolic stability, and binding affinity. nih.govsemanticscholar.org
This compound serves as a potential precursor for a range of agrochemical intermediates. Fluorinated pyridines are foundational components in the synthesis of various herbicides, fungicides, and insecticides. nih.govrhhz.net For example, trifluoromethylpyridine (TFMP) derivatives, which share structural similarities, are used to produce over 20 different agrochemicals. nih.gov The synthetic versatility of fluorinated pyridines allows for their incorporation into a wide array of active ingredients. researchgate.net
Table 1: Examples of Agrochemicals Containing a Fluorinated Pyridine Scaffold
| Agrochemical | Type | Fluorinated Pyridine Moiety |
|---|---|---|
| Fluazifop-butyl | Herbicide | 2-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate |
| Flonicamid | Insecticide | N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide |
| Picoxystrobin | Fungicide | Methyl (E)-3-methoxy-2-(2-((6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)acrylate |
| Flazasulfuron | Herbicide | 1-(4,6-dimethoxypyrimidin-2-yl)-3-((3-(trifluoromethyl)pyridin-2-yl)sulfonyl)urea |
Material Science Investigations
The incorporation of fluorine atoms into organic molecules can profoundly influence their electronic properties and solid-state organization, making fluorinated compounds attractive for materials science. nih.gov
Fluorination is a widely used strategy to tune the optoelectronic properties of conjugated organic materials. acs.org Introducing fluorine atoms generally lowers both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This modification can facilitate electron injection and enhance the material's resistance to oxidative degradation. nih.gov
Pyridine-containing oligomers and polymers are studied for their interesting electronic and photophysical properties. rsc.org The strategic fluorination of such materials can lead to improved performance in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). For instance, fluorination of thiophene-phenylene co-oligomers has been shown to lower LUMO levels, increase photoluminescence quantum yield, and facilitate π-stacking, which is beneficial for charge transport. acs.org By analogy, materials derived from this compound could exhibit tailored electronic properties suitable for various optoelectronic applications. pipzine-chem.com
Table 2: Effect of Fluorination on Key Optoelectronic Properties of Organic Materials
| Property | General Effect of Fluorination | Rationale |
|---|---|---|
| HOMO/LUMO Energy Levels | Lowering of both levels | High electronegativity of fluorine withdraws electron density from the conjugated system. nih.gov |
| Electron Injection | Generally improved | Lower LUMO energy level reduces the injection barrier from common electrodes. nih.gov |
| Oxidative Stability | Increased | Lower HOMO energy level makes the material less susceptible to oxidation. nih.gov |
| Solid-State Packing | Can promote π-stacking | C-H···F interactions and other non-covalent interactions can influence molecular organization. nih.gov |
| Photoluminescence | Can be enhanced | Fluorination can alter excited state properties and reduce non-radiative decay pathways. acs.org |
Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. wikipedia.org Pyridine and its derivatives are excellent building blocks for supramolecular assembly due to their ability to participate in hydrogen bonding, metal coordination, and π-π stacking interactions. chimia.chnih.gov
The hydroxyl and nitrogen atoms of this compound make it an ideal candidate for forming robust hydrogen-bonded networks. researchgate.net Such interactions are fundamental in creating well-defined, higher-order structures like chains, layers, or three-dimensional frameworks. researchgate.netmdpi.com These organized assemblies are central to the development of functional materials, including porous solids, sensors, and catalysts. The interplay of hydrogen bonding, halogen bonding (involving the fluorine atom), and π-stacking can be exploited to direct the self-assembly of molecules into predictable and functional supramolecular architectures. rsc.orgnih.gov
Green Chemistry Applications beyond Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Pyridine derivatives are being explored within this framework, not just in synthesis but also in catalytic applications. nih.govacs.org
The development of sustainable methods for producing valuable chemicals is a key goal of green chemistry. For example, research has shown that pyridines can be produced from renewable resources like glycerol and ammonia (B1221849) using zeolite catalysts. rsc.org While this concerns the synthesis of the pyridine core itself, functionalized pyridines like this compound have potential as organocatalysts or as ligands in catalytic systems that operate under environmentally benign conditions. The use of microwave-assisted synthesis, aqueous media, and recyclable catalysts are common green approaches in pyridine chemistry. researchgate.netijarsct.co.inresearchgate.net The specific functionalities of this compound could be harnessed to catalyze reactions in greener solvent systems or to create catalysts that are easily recoverable and reusable, thereby minimizing waste and environmental impact.
Structure-Property Relationship Studies in Chemical Design
In the field of chemical design, particularly in medicinal chemistry and materials science, understanding the relationship between a molecule's structure and its properties is paramount. For derivatives of this compound, structure-property relationship (SPR) studies are crucial for optimizing molecular characteristics. These investigations systematically alter the molecular structure to observe corresponding changes in physicochemical and biological properties. By making targeted modifications, such as changing the position of the fluorine atom or the methyl group, researchers can fine-tune the molecule's behavior for specific applications. This rational design approach accelerates the development of new compounds with desired attributes, such as enhanced biological activity, improved metabolic stability, or specific electronic properties.
The introduction of a fluorine atom into an organic molecule, such as the pyridine ring of this compound, imparts profound and often predictable changes to its properties. nih.gov Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere of a hydrogen atom, yet with vastly different electronic effects. nih.gov This strategic substitution is a common tactic used to modulate parameters like metabolic stability and acidity/basicity (pKa). researchgate.net
The primary influence of fluorine is its powerful electron-withdrawing inductive effect, which can significantly alter the electron distribution within the pyridine ring. nih.gov This effect generally leads to a decrease in the basicity of the pyridine nitrogen, as the electron density around it is reduced. researchgate.netnih.gov A lower pKa can be advantageous in drug design, as it can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
The table below illustrates the generalized effects of fluorine substitution on key molecular properties of a pyridin-2-ol scaffold.
| Property | Parent Compound (3-methylpyridin-2-ol) | Fluorinated Analog (this compound) | Rationale for Change |
| pKa | Higher | Lower | The strong electron-withdrawing inductive effect of fluorine reduces the electron density on the pyridine nitrogen, decreasing its basicity. researchgate.netnih.gov |
| Lipophilicity (LogP) | Baseline | Generally Higher | Fluorine increases the hydrophobic surface area of the molecule, though this can be offset by increased polarity in certain contexts. nih.gov |
| Metabolic Stability | Lower | Higher | The C-F bond is very strong, and its presence can block metabolically vulnerable C-H positions from enzymatic attack (e.g., by Cytochrome P450 enzymes). |
| Dipole Moment | Lower | Higher | The high electronegativity of fluorine creates a significant bond dipole, increasing the overall molecular dipole moment. |
Note: The values presented are illustrative to demonstrate the principles of structure-property relationships and are not experimental data for these specific compounds.
The position of the fluorine atom is particularly critical. Its influence on the ring's π-system is most pronounced when it is ortho or para to the ring nitrogen. nih.gov
Fluorine at the 2- or 6-position (ortho): A fluorine atom at the 2-position, adjacent to the nitrogen, strongly influences the reactivity of the ring. For instance, 2-fluoropyridines are significantly more susceptible to nucleophilic aromatic substitution (SNAr) than their 2-chloro counterparts. acs.org The high electronegativity of fluorine stabilizes the intermediate formed during the nucleophilic attack at this position. acs.org
Fluorine at the 4-position (para): As seen in this compound, a fluorine atom para to the nitrogen exerts a strong electronic influence. It can effectively withdraw electron density through both inductive and resonance effects, impacting the basicity of the nitrogen and the acidity of the hydroxyl group. nih.gov
Fluorine at the 3- or 5-position (meta): When fluorine is meta to the nitrogen, its electron-withdrawing effect is primarily inductive, having a less pronounced impact on the π-system of the ring compared to the ortho and para positions.
The interplay between the fluorine and methyl groups also governs the molecule's properties. The methyl group at the 3-position is weakly electron-donating, which can partially counteract the electron-withdrawing effect of the fluorine at the 4-position. The precise balance of these electronic effects determines the molecule's reactivity, acidity, basicity, and potential for intermolecular interactions.
The following table compares hypothetical physicochemical properties of positional isomers of fluoro-methyl-pyridin-2-ol to illustrate these effects.
| Compound | Fluorine Position (relative to N) | Methyl Position (relative to N) | Expected Relative Basicity (pKa) | Expected Reactivity in SNAr at C2 |
| 6-Fluoro-3-methylpyridin-2-ol | Ortho | Meta | Lowest | Highest |
| This compound | Para | Meta | Low | Moderate |
| 5-Fluoro-3-methylpyridin-2-ol | Meta | Meta | Higher | Lower |
| 3-Methylpyridin-2-ol (unsubstituted) | N/A | Meta | Highest | Lowest |
Note: This table provides a qualitative comparison based on established principles of physical organic chemistry. SNAr reactivity assumes a suitable leaving group at the C2 position for comparison.
Future Research Directions and Emerging Areas in the Study of 4 Fluoro 3 Methylpyridin 2 Ol
The continued exploration of 4-Fluoro-3-methylpyridin-2-ol and related fluorinated pyridinols is poised to unlock new opportunities in medicinal chemistry, materials science, and synthetic methodology. Future research is expected to pivot towards the integration of cutting-edge technologies and interdisciplinary strategies to accelerate discovery and innovation. Key emerging areas include the use of artificial intelligence in compound design, the application of advanced analytical techniques to understand dynamic molecular processes, the development of sustainable and scalable production methods, the exploration of novel chemical reactions, and the fostering of collaborative research across scientific disciplines.
Q & A
Q. How can researchers optimize the synthesis of 4-Fluoro-3-methylpyridin-2-OL to improve yield and purity?
Methodological Answer: Synthesis optimization often involves systematic variation of reaction parameters. For pyridine derivatives like this compound, key factors include:
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) or acid/base conditions for regioselective fluorination and hydroxylation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while controlling reaction temperature (80–120°C) minimizes side reactions .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity.
| Parameter | Optimized Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 100°C | +25% yield |
| Catalyst Loading | 5 mol% Pd/C | Reduced byproducts |
| Solvent | DMF:H₂O (9:1) | Enhanced solubility |
Q. What crystallization techniques are suitable for obtaining high-quality single crystals of this compound for X-ray diffraction studies?
Methodological Answer: Slow evaporation from a saturated solution in a mixed solvent system (e.g., methanol:chloroform 1:1) at 4°C promotes crystal growth. For structure refinement, use SHELXL (via SHELX suite) to analyze diffraction data, accounting for fluorine’s high electron density .
Q. Which spectroscopic methods are most effective for characterizing the substitution pattern of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify methyl (δ ~2.3 ppm) and hydroxyl (δ ~10.5 ppm) groups. ¹⁹F NMR (δ ~-120 ppm) confirms fluorine position .
- IR Spectroscopy : O-H stretch (~3200 cm⁻¹) and C-F stretch (~1100 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (calculated for C₆H₆FNO: 142.0372).
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in substitution reactions?
Methodological Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electron-density distributions to predict nucleophilic/electrophilic sites. For example:
- The hydroxyl group at position 2 and fluorine at position 4 create electron-deficient regions, favoring electrophilic aromatic substitution at position 5 .
- Compare computed activation energies for different pathways to prioritize synthetic routes.
Q. What experimental approaches resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Dose-response studies : Establish EC₅₀ values across multiple cell lines to differentiate intrinsic activity from assay-specific artifacts.
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing -CH₃ with -CF₃) to isolate pharmacophore contributions .
- Meta-analysis : Cross-reference bioactivity data with crystallographic parameters (e.g., hydrogen-bonding networks from SHELXL-refined structures) .
Q. How do fluorine and hydroxyl groups influence the tautomeric equilibria of this compound in different solvents?
Methodological Answer:
- NMR titration : Monitor chemical shifts in DMSO-d₆ vs. CDCl₃ to detect keto-enol tautomerism. Fluorine’s electronegativity stabilizes the enol form in polar solvents .
- pH-dependent studies : Adjust pH (2–12) to observe protonation states; the hydroxyl group (pKa ~8.5) deprotonates in basic conditions, altering reactivity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
Methodological Answer:
- Reproducibility checks : Repeat synthesis/purification under inert atmospheres to exclude oxidation artifacts.
- Interlaboratory validation : Compare XRD data (e.g., unit cell parameters) with published structures to confirm identity .
- Dynamic NMR : Resolve rotational isomers or polymorphic forms that may affect physical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
